Superior Pharmacokinetic Profile of PEG8-Linked ADCs Over PEG4-Linked and Non-PEGylated Controls
In a direct head-to-head study of novel cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with a PEG8 linker exhibited a superior pharmacokinetic (PK) profile compared to those with a PEG4 linker and a DAR4-ADC control lacking a PEG linker [1]. The PEG8-ADC demonstrated stronger in vivo anti-tumor activity than the PEG4-ADC, and its performance correlated with this improved PK profile [1].
| Evidence Dimension | In vivo pharmacokinetic profile and anti-tumor activity |
|---|---|
| Target Compound Data | Better PK profile and stronger anti-tumor activity than PEG4-ADC and non-PEGylated DAR4-ADC |
| Comparator Or Baseline | PEG4-ADC (DAR8) and non-PEGylated DAR4-ADC control |
| Quantified Difference | PEG8-ADC showed a better PK profile and stronger activity than PEG4-ADC; PEG8 and PEG12 ADCs had stronger activity than PEG4 ADC. No weight loss and higher tolerability observed for PEG12 ADC. |
| Conditions | In vivo studies in mice with DAR8 Trastuzumab-MMAE ADCs using cleavable ValCit-PEGx linkers |
Why This Matters
This data provides direct, comparative evidence that the PEG8 linker length confers a tangible advantage in ADC performance, making it a critical design choice for optimizing therapeutic index.
- [1] T. Tedeschini et al. (2025). 953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
